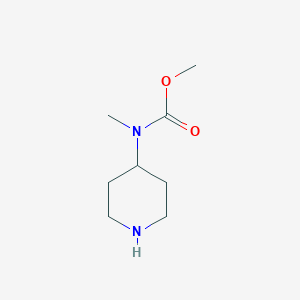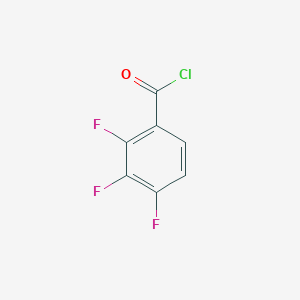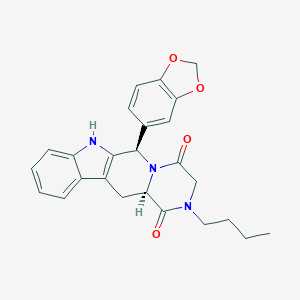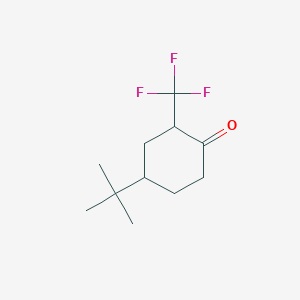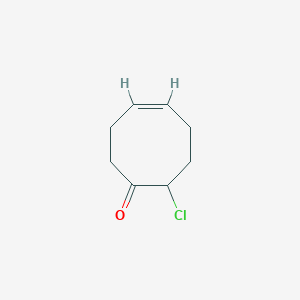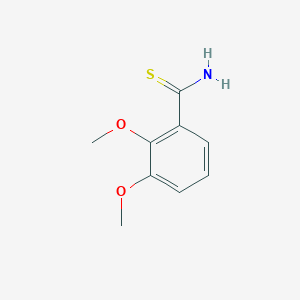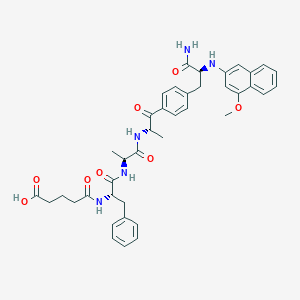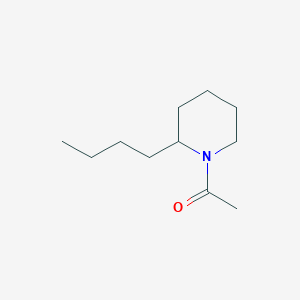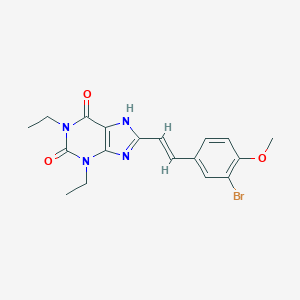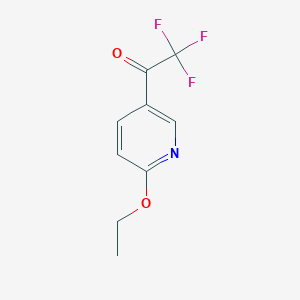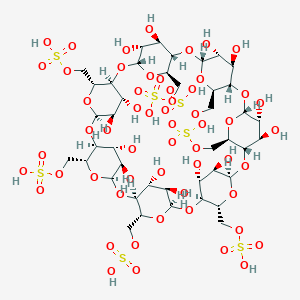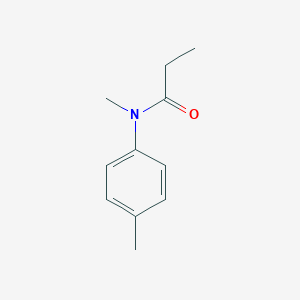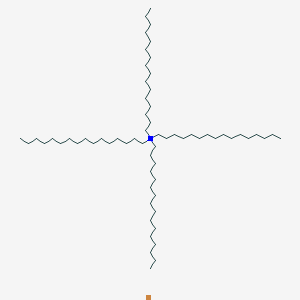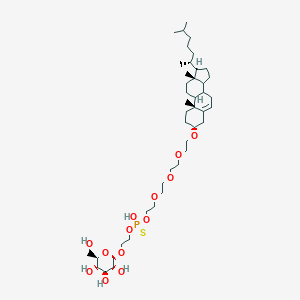
O-(11-(5-Cholesten-3-yloxy)3,6,9-trioxaundecyl) O-(2-(galactopyranosyloxy)ethyl) phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(11-(5-Cholesten-3-yloxy)3,6,9-trioxaundecyl) O-(2-(galactopyranosyloxy)ethyl) phosphorothioate, commonly known as CHOPEG-PT, is a synthetic phospholipid derivative that has been extensively studied in scientific research. This compound has shown promising results in various applications, including gene therapy, drug delivery, and cancer treatment. In
Mécanisme D'action
The mechanism of action of CHOPEG-PT is based on its ability to form stable complexes with nucleic acids and drugs, which protect them from degradation and facilitate their delivery to target cells. The phosphorothioate linkage in CHOPEG-PT provides stability to the complex and enhances its cellular uptake. Once inside the cell, the complex is internalized through endocytosis and released into the cytoplasm. The nucleic acids or drugs are then free to exert their therapeutic effects.
Effets Biochimiques Et Physiologiques
CHOPEG-PT has been shown to have minimal toxicity and immunogenicity in vitro and in vivo. It does not induce an inflammatory response and is rapidly cleared from the body. However, some studies have reported that CHOPEG-PT can induce transient liver toxicity at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
CHOPEG-PT has several advantages for lab experiments, including its ease of synthesis, stability, and biocompatibility. It can be used to deliver a wide range of nucleic acids and drugs, and it has been shown to be effective in various cell types and animal models. However, CHOPEG-PT has some limitations, including its relatively low transfection efficiency compared to other transfection agents, and its potential for liver toxicity at high doses.
Orientations Futures
There are several future directions for the development and application of CHOPEG-PT. One area of focus is the optimization of its transfection efficiency, which could be achieved through modifications of its chemical structure or the incorporation of targeting ligands. Another area of interest is the development of CHOPEG-PT-based therapeutics for the treatment of various diseases, including cancer, genetic disorders, and viral infections. Finally, further studies are needed to fully understand the safety and toxicity profile of CHOPEG-PT, particularly at high doses and in long-term studies.
Conclusion
CHOPEG-PT is a synthetic phospholipid derivative that has shown promising results in various scientific research applications, including gene therapy, drug delivery, and cancer treatment. Its mechanism of action is based on its ability to form stable complexes with nucleic acids and drugs, which protect them from degradation and facilitate their delivery to target cells. While CHOPEG-PT has several advantages for lab experiments, including its ease of synthesis, stability, and biocompatibility, it also has some limitations, including its relatively low transfection efficiency and potential for liver toxicity at high doses. However, with further research and development, CHOPEG-PT has the potential to become a valuable tool in the field of biomedical research and therapeutics.
Méthodes De Synthèse
CHOPEG-PT is synthesized through a series of chemical reactions starting with cholesterol and galactose. The synthesis involves the protection of hydroxyl groups, the formation of a phosphorothioate linkage, and deprotection of the hydroxyl groups. The final product is a white powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
CHOPEG-PT has been extensively studied for its applications in gene therapy and drug delivery. It has been shown to efficiently deliver nucleic acids, such as plasmid DNA and siRNA, to target cells in vitro and in vivo. It has also been used to deliver anticancer drugs, such as doxorubicin, to cancer cells, resulting in improved therapeutic efficacy and reduced toxicity.
Propriétés
Numéro CAS |
145307-64-8 |
|---|---|
Nom du produit |
O-(11-(5-Cholesten-3-yloxy)3,6,9-trioxaundecyl) O-(2-(galactopyranosyloxy)ethyl) phosphorothioate |
Formule moléculaire |
C43H77O13PS |
Poids moléculaire |
865.1 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-2-[2-[2-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethoxy]ethoxy-hydroxyphosphinothioyl]oxyethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C43H77O13PS/c1-29(2)7-6-8-30(3)34-11-12-35-33-10-9-31-27-32(13-15-42(31,4)36(33)14-16-43(34,35)5)52-23-21-50-19-17-49-18-20-51-22-25-54-57(48,58)55-26-24-53-41-40(47)39(46)38(45)37(28-44)56-41/h9,29-30,32-41,44-47H,6-8,10-28H2,1-5H3,(H,48,58)/t30-,32-,33?,34-,35?,36?,37-,38+,39+,40-,41-,42+,43-,57?/m1/s1 |
Clé InChI |
FKDFLTHDUSPADA-FSDBGDPESA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@H](C4)OCCOCCOCCOCCOP(=S)(O)OCCO[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOCCOP(=S)(O)OCCOC5C(C(C(C(O5)CO)O)O)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOCCOP(=S)(O)OCCOC5C(C(C(C(O5)CO)O)O)O)C)C |
Synonymes |
mono-Gal-Chol O-(11-(5-cholesten-3 beta-yloxy)3,6,9-trioxaundecyl) O-(2-(beta-D-galactopyranosyloxy)ethyl) phosphorothioate O-(11-(5-cholesten-3-yloxy)3,6,9-trioxaundecyl) O-(2-(galactopyranosyloxy)ethyl) phosphorothioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)
